molecular formula C11H12O3 B13517888 4-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

4-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

Cat. No.: B13517888
M. Wt: 192.21 g/mol
InChI Key: FGXYQASWSMFEHO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, the acetal intermediate can be cyclized into the dihydropyrone using 5% hydrochloric acid in tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound typically involve optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings to facilitate the efficient synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives such as ketones, alcohols, and substituted benzopyrans .

Scientific Research Applications

4-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

4-methyl-3,4-dihydro-1H-isochromene-1-carboxylic acid

InChI

InChI=1S/C11H12O3/c1-7-6-14-10(11(12)13)9-5-3-2-4-8(7)9/h2-5,7,10H,6H2,1H3,(H,12,13)

InChI Key

FGXYQASWSMFEHO-UHFFFAOYSA-N

Canonical SMILES

CC1COC(C2=CC=CC=C12)C(=O)O

Origin of Product

United States

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